2-(2,6-Dioxopiperidin-3-yl)-5,6-difluoroisoindoline-1,3-dione
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Overview
Description
Thalidomide-5,6-F is a fluorinated derivative of thalidomide, a compound that gained notoriety in the 1950s and 1960s due to its teratogenic effects. Thalidomide itself was initially marketed as a sedative and antiemetic, particularly for morning sickness in pregnant women. it was later discovered to cause severe birth defects. Despite its tragic history, thalidomide and its derivatives, including Thalidomide-5,6-F, have found new applications in treating various diseases, particularly in oncology and immunology .
Mechanism of Action
Target of Action
The primary target of 2-(2,6-Dioxopiperidin-3-yl)-5,6-difluoroisoindoline-1,3-dione is Ikaros and Aiolos transcription factors . These transcription factors play a crucial role in the regulation of immune response and are involved in the pathogenesis of various diseases, including cancer .
Mode of Action
The compound interacts with its targets by activating the proteasomal degradation of Ikaros and Aiolos transcription factors . This interaction leads to the suppression of these transcription factors, thereby modulating the immune response .
Biochemical Pathways
The compound affects the proteasomal degradation pathway . By promoting the degradation of Ikaros and Aiolos transcription factors, it modulates the immune response and induces apoptosis of cancer cells . The downstream effects include enhanced T cell and NK cell-mediated immune responses, inhibition of monocyte proinflammatory cytokines, and induction of cancer cell apoptosis .
Pharmacokinetics
It is known that the compound is administered orally and is rapidly absorbed
Result of Action
The molecular and cellular effects of the compound’s action include the suppression of Ikaros and Aiolos transcription factors , leading to modulation of the immune response and induction of apoptosis in cancer cells . These effects contribute to its potential as a treatment for cancer and other diseases involving immune dysregulation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of other molecules that interact with the same targets . Additionally, factors such as pH and temperature can influence the stability of the compound
Biochemical Analysis
Biochemical Properties
The compound 2-(2,6-Dioxopiperidin-3-yl)-5,6-difluoroisoindoline-1,3-dione interacts with various enzymes, proteins, and other biomolecules. It is used in the development of Thalidomide based PROTACs, which are molecules designed to target proteins for degradation . The nature of these interactions involves the conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .
Cellular Effects
The cellular effects of this compound are primarily related to its role in protein degradation. As a functionalized cereblon ligand, it is involved in the development of PROTACs, which can degrade target proteins, thereby influencing cell function . The exact impact on cell signaling pathways, gene expression, and cellular metabolism may vary depending on the specific proteins targeted for degradation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a cereblon ligand. It allows rapid conjugation with carboxyl linkers due to the presence of an amine group, enabling it to bind to target proteins and mark them for degradation . This process can lead to changes in gene expression and enzyme activity, depending on the specific proteins targeted.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5,6-F involves the introduction of a fluorine atom into the thalidomide molecule. This can be achieved through various fluorination techniques, such as electrophilic fluorination or nucleophilic substitution. The process typically involves the use of fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST) under controlled conditions to ensure selective fluorination at the desired position .
Industrial Production Methods: Industrial production of Thalidomide-5,6-F follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: Thalidomide-5,6-F undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom in Thalidomide-5,6-F can be substituted with other functional groups using nucleophilic substitution reactions. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Thalidomide-5,6-F has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in studying fluorine chemistry and its effects on molecular behavior.
Biology: The compound is used in biological studies to understand the effects of fluorination on biological activity and metabolism.
Medicine: Thalidomide-5,6-F is being investigated for its potential therapeutic effects, particularly in cancer treatment. Its fluorinated structure may enhance its efficacy and reduce side effects compared to non-fluorinated analogs.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals, leveraging its unique properties to create more effective and safer products
Comparison with Similar Compounds
Thalidomide-5,6-F can be compared with other similar compounds, such as:
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory and anti-cancer properties. It is more potent and has a better safety profile compared to thalidomide.
Pomalidomide: Another thalidomide derivative with similar applications in treating multiple myeloma and other cancers. It is known for its higher efficacy and lower toxicity.
Fluorinated Thalidomide Derivatives: Other fluorinated derivatives of thalidomide have been developed to improve its pharmacological properties.
Uniqueness: Thalidomide-5,6-F stands out due to its specific fluorination, which can significantly alter its pharmacokinetics and pharmacodynamics. The presence of the fluorine atom can enhance the compound’s stability, bioavailability, and binding affinity to its molecular targets, making it a promising candidate for further research and development .
Properties
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5,6-difluoroisoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N2O4/c14-7-3-5-6(4-8(7)15)13(21)17(12(5)20)9-1-2-10(18)16-11(9)19/h3-4,9H,1-2H2,(H,16,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHXYRKTAZEQQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC(=C(C=C3C2=O)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1496997-41-1 |
Source
|
Record name | 2-(2,6-dioxopiperidin-3-yl)-5,6-difluoro-2,3-dihydro-1H-isoindole-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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